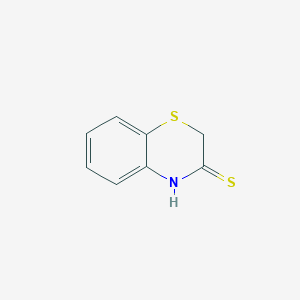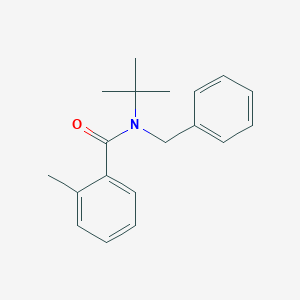
N-benzyl-N-tert-butyl-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-tert-butyl-2-methylbenzamide, also known as NBBS, is a synthetic compound that belongs to the class of amides. It is commonly used in scientific research for its unique properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-benzyl-N-tert-butyl-2-methylbenzamide is not fully understood. However, it has been found to bind to specific receptors in the body, particularly to the dopamine D3 receptor. This binding leads to the modulation of specific signaling pathways, which can result in various physiological and biochemical effects.
Biochemische Und Physiologische Effekte
N-benzyl-N-tert-butyl-2-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-benzyl-N-tert-butyl-2-methylbenzamide has been found to have analgesic properties, which can be useful in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-N-tert-butyl-2-methylbenzamide is its high potency and selectivity for specific receptors. This makes it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. However, one of the limitations of N-benzyl-N-tert-butyl-2-methylbenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for N-benzyl-N-tert-butyl-2-methylbenzamide research. One area of interest is the development of new drugs based on N-benzyl-N-tert-butyl-2-methylbenzamide for the treatment of various diseases. Another area of interest is the study of the molecular mechanisms underlying the effects of N-benzyl-N-tert-butyl-2-methylbenzamide on specific receptors. Additionally, further research is needed to explore the potential applications of N-benzyl-N-tert-butyl-2-methylbenzamide in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, N-benzyl-N-tert-butyl-2-methylbenzamide is a synthetic compound that has been extensively used in scientific research for various applications. Its unique properties and potential applications make it an ideal compound for studying the effects of receptor modulation on various physiological and biochemical processes. Further research is needed to explore the full potential of N-benzyl-N-tert-butyl-2-methylbenzamide in various fields and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of N-benzyl-N-tert-butyl-2-methylbenzamide involves the reaction of N-benzyl-2-methylbenzamide with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction leads to the formation of N-benzyl-N-tert-butyl-2-methylbenzamide as a white crystalline solid with a melting point of 103-105°C. The purity of the compound can be determined by using various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N-tert-butyl-2-methylbenzamide has been extensively used in scientific research for various applications. One of the most significant applications is in the field of drug discovery. N-benzyl-N-tert-butyl-2-methylbenzamide has been identified as a potential lead compound for developing new drugs due to its ability to bind to specific receptors in the body. It has been found to exhibit activity against various diseases such as cancer, Alzheimer's, and Parkinson's.
Eigenschaften
CAS-Nummer |
13493-26-0 |
|---|---|
Produktname |
N-benzyl-N-tert-butyl-2-methylbenzamide |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
N-benzyl-N-tert-butyl-2-methylbenzamide |
InChI |
InChI=1S/C19H23NO/c1-15-10-8-9-13-17(15)18(21)20(19(2,3)4)14-16-11-6-5-7-12-16/h5-13H,14H2,1-4H3 |
InChI-Schlüssel |
XALGTFMZCVWIBL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)N(CC2=CC=CC=C2)C(C)(C)C |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




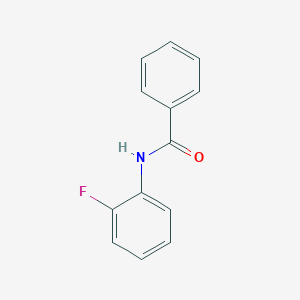
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
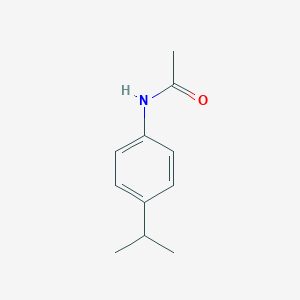

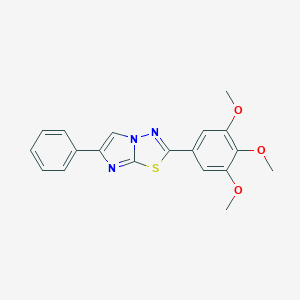


![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)

